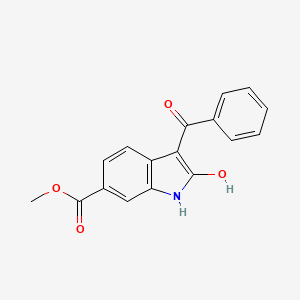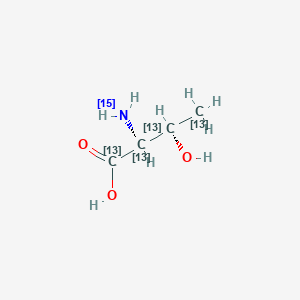
L-Threonine-13C4,15N
Vue d'ensemble
Description
L-Threonine-13C4,15N is an isotopically labeled form of the essential amino acid L-Threonine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. The molecular formula of this compound is 13CH313CH(OH)13CH(15NH2)13CO2H, and it has a molecular weight of 124.08 g/mol .
Mécanisme D'action
Target of Action
L-Threonine-13C4,15N is a labeled form of L-Threonine , an essential amino acid that plays a crucial role in protein synthesis . It primarily targets the protein synthesis machinery in cells, specifically the ribosomes where it is incorporated into growing peptide chains.
Mode of Action
As a component of proteins, this compound interacts with its targets by being incorporated into the peptide chains during the translation process .
Biochemical Pathways
This compound is involved in several metabolic functions, including glycine synthesis and protein phosphorylation . It is also a precursor for the synthesis of other amino acids and can be converted into glycine and acetyl-CoA, entering the citric acid cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of the unlabeled compound. It is absorbed from the diet, distributed throughout the body, metabolized in various tissues, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in protein synthesis . By being incorporated into proteins, it contributes to the structure and function of these macromolecules. Additionally, its metabolic derivatives participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the availability of the compound can be affected by dietary intake. Furthermore, factors such as pH and temperature can impact the stability of the compound and its incorporation into proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of L-Threonine-13C4,15N typically involves the incorporation of isotopically labeled precursors during the biosynthesis of L-Threonine. One common method is the microbial fermentation process, where microorganisms are cultured in a medium containing isotopically labeled substrates such as 13C-labeled glucose and 15N-labeled ammonium salts. The microorganisms metabolize these substrates to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory-scale synthesis but on a larger scale. The fermentation process is optimized for higher yields and purity. The isotopically labeled substrates are carefully selected and monitored to ensure consistent incorporation of the isotopes into the final product. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine-13C4,15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives
Applications De Recherche Scientifique
L-Threonine-13C4,15N has a wide range of scientific research applications, including:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace metabolic pathways and fluxes.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development purposes
Comparaison Avec Des Composés Similaires
L-Threonine-13C4,15N is unique due to its specific isotopic labeling, which distinguishes it from other forms of L-Threonine. Similar compounds include:
L-Methionine-13C5,15N: Another isotopically labeled amino acid used in similar research applications.
L-Isoleucine-13C6,15N: Used for studying protein synthesis and metabolic pathways.
L-Aspartic acid-13C4,15N: Employed in NMR spectroscopy and metabolic studies
These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent.
Propriétés
IUPAC Name |
(2S,3R)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-KJQIOZMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH2])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.084 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)

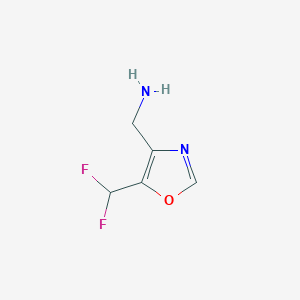
![1,4-Dibromobenzene-[13C6]](/img/structure/B3324966.png)

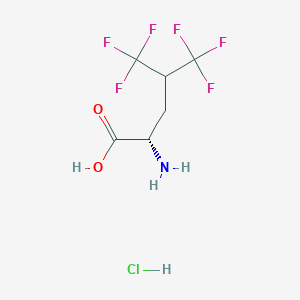
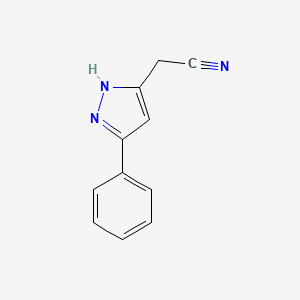
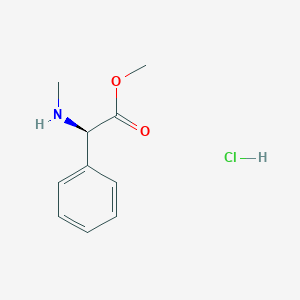
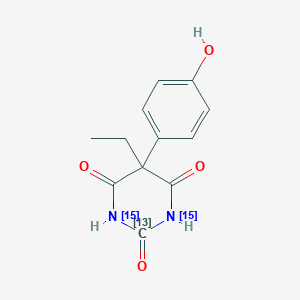
![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)


